molecular formula C13H22O2 B13727409 4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one CAS No. 60047-19-0

4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one

Cat. No.: B13727409
CAS No.: 60047-19-0
M. Wt: 210.31 g/mol
InChI Key: UEEJDIUOCUCVHN-UHFFFAOYSA-N
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Description

4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one is a chemical compound with a unique structure that includes a cyclohexene ring substituted with a hydroxybutyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with 3-hydroxybutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxybutyl group can undergo substitution reactions with halides or other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in DMF.

Major Products

    Oxidation: Formation of 4-(3-oxobutyl)-3,5,5-trimethylcyclohex-2-en-1-one.

    Reduction: Formation of 4-(3-hydroxybutyl)-3,5,5-trimethylcyclohexane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Additionally, the cyclohexene ring structure may play a role in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one can be compared with similar compounds such as:

    4-(3-Hydroxybutyl)-3,3,5-trimethylcyclohexanone: Similar structure but with a saturated cyclohexane ring.

    4-(3-Hydroxybutyl)-3-methylenetetrahydro-2H-pyran-2-one: Contains a pyran ring instead of a cyclohexene ring.

    Poly(4-hydroxybutyrate): A polymer with repeating units of 4-hydroxybutyrate, used in medical applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxy and alkyl groups, which contribute to its distinct chemical and physical properties.

Properties

CAS No.

60047-19-0

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C13H22O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h7,10,12,14H,5-6,8H2,1-4H3

InChI Key

UEEJDIUOCUCVHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)CC(C1CCC(C)O)(C)C

Origin of Product

United States

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